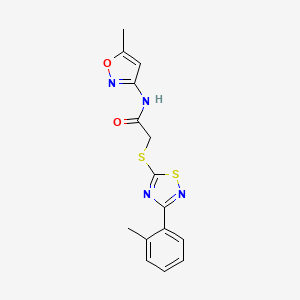

N-(5-methylisoxazol-3-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-9-5-3-4-6-11(9)14-17-15(23-19-14)22-8-13(20)16-12-7-10(2)21-18-12/h3-7H,8H2,1-2H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHOSLYCXVYSHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant findings from various studies and presenting data in a structured format.

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

- CAS Number : 1206998-64-2

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as promising anticancer agents. The mechanism of action often involves inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

In Vitro Studies

-

Cytotoxicity Assays :

- The compound demonstrated significant cytotoxic effects against several cancer cell lines, including:

- HCT116 (Colon Cancer) : IC₅₀ values around 4.5 µg/mL.

- MCF-7 (Breast Cancer) : IC₅₀ values around 5.0 µg/mL.

- A549 (Lung Cancer) : IC₅₀ values around 6.0 µg/mL.

- The compound demonstrated significant cytotoxic effects against several cancer cell lines, including:

- Mechanism of Action :

Antimicrobial Activity

The biological activity of this compound extends beyond anticancer properties to include notable antimicrobial effects.

Antibacterial Studies

The compound has shown promising activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a lead for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Substituents on the thiadiazole ring significantly influence both cytotoxicity and antimicrobial efficacy. Modifications to the o-tolyl group and variations in the isoxazole moiety have been shown to enhance activity against specific cancer types and bacterial strains .

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of compounds containing the isoxazole and thiadiazole structures exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit cancer cell growth effectively. The presence of the thioether and acetamide functionalities may contribute to their interaction with cellular targets involved in cancer proliferation .

- Mechanism of Action : Compounds like N-(5-methylisoxazol-3-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may act by inhibiting key enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for cancer cell proliferation .

- Case Studies : In vitro studies have shown growth inhibition percentages exceeding 70% against various cancer cell lines when treated with similar compounds .

Antimicrobial Properties

The compound also displays potential antimicrobial activity against a range of pathogens. The thiadiazole nucleus has been linked to various pharmacological activities including antibacterial and antifungal effects.

- Antibacterial Activity : Compounds derived from thiadiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

- Case Studies : In one study, derivatives were tested against common bacterial strains, demonstrating significant inhibition compared to control antibiotics .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that include the formation of the isoxazole and thiadiazole rings followed by thioether formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds .

Summary Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | 1,3,4-Oxadiazole derivatives | Significant growth inhibition in various cancer lines |

| Antimicrobial | Thiadiazole derivatives | Effective against both Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Isoxazole-based compounds | Reduction in inflammation markers in experimental models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.